molecular formula C16H16N2O B10932529 (2E)-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one

(2E)-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B10932529
M. Wt: 252.31 g/mol
InChI Key: BXLZGDOPPMYKTQ-UKTHLTGXSA-N
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Description

2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE is a compound that features a pyrazole ring substituted with three methyl groups and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE typically involves the condensation of 1,3,5-trimethyl-4-formylpyrazole with 1-indanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyrazole and indanone rings .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds or coordinate with metal ions, while the indanone moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE include other pyrazole derivatives and indanone-based compounds. Examples include:

Uniqueness

The uniqueness of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE lies in its combination of a highly substituted pyrazole ring with an indanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

(2E)-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H16N2O/c1-10-15(11(2)18(3)17-10)9-13-8-12-6-4-5-7-14(12)16(13)19/h4-7,9H,8H2,1-3H3/b13-9+

InChI Key

BXLZGDOPPMYKTQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/2\CC3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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